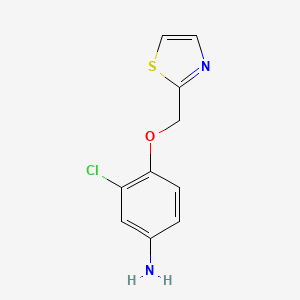

3-Chloro-4-(thiazol-2-ylmethoxy)aniline

説明

特性

IUPAC Name |

3-chloro-4-(1,3-thiazol-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2OS/c11-8-5-7(12)1-2-9(8)14-6-10-13-3-4-15-10/h1-5H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEQRKWRPXQPTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)OCC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694805 | |

| Record name | 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851545-79-4 | |

| Record name | 3-Chloro-4-[(1,3-thiazol-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生化学分析

Biochemical Properties

3-Chloro-4-(thiazol-2-ylmethoxy)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with zinc powder in the presence of ethanol, leading to the formation of a white solid. The nature of these interactions suggests that this compound may act as a ligand or inhibitor in biochemical pathways, potentially affecting the activity of enzymes and proteins it binds to.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce S phase arrest in MGC-803 cells, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and induce mitochondrial dysfunction, leading to cell apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with zinc powder and ethanol suggests a potential mechanism involving the formation of a complex that can inhibit or activate specific enzymes. Additionally, its ability to induce S phase arrest and apoptosis in cells indicates that it may interfere with DNA replication and repair mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, such as storage at 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties. At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity and disruption of normal cellular processes. The threshold effects and toxicological profile of the compound need to be carefully evaluated in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux and its effects on metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and interactions with biomolecules.

生物活性

3-Chloro-4-(thiazol-2-ylmethoxy)aniline (CAS No. 851545-79-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and pharmacological implications.

Chemical Structure and Properties

The molecular formula for this compound is C₁₂H₁₁ClN₂O, featuring a thiazole ring which is known for its diverse biological activities. The presence of the chloro and methoxy groups enhances the compound's reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing thiazole scaffolds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

In Vitro Studies

-

Cytotoxicity Assays : The cytotoxic activity of this compound was evaluated using MTT assays. The results indicated that this compound exhibits a median inhibitory concentration (IC₅₀) in the low micromolar range against MCF-7 cells, suggesting potent anticancer activity.

Compound Cell Line IC₅₀ (µM) Mechanism of Action This compound MCF-7 5.36 Induction of apoptosis via caspase activation 4e MCF-7 0.28 Cell cycle arrest at G2/M phase 4i HepG2 2.32 Increased Bax/Bcl-2 ratio -

Mechanism of Action : The mechanism by which this compound induces cytotoxicity appears to involve:

- Apoptosis Induction : Increased levels of pro-apoptotic factors such as Bax and caspase activation were observed in treated cells.

- Cell Cycle Arrest : Studies indicated that this compound can cause cell cycle arrest, particularly at the G2/M phase, which is critical for preventing cancer cell proliferation.

Pharmacological Implications

The biological activity of this compound extends beyond anticancer properties. Its ability to interact with various molecular targets suggests potential applications in treating other diseases as well.

- Antimicrobial Activity : Preliminary investigations into the antimicrobial effects of thiazole derivatives indicate that they may possess significant antibacterial properties, making them candidates for further research in infectious disease treatment.

- Neuroprotective Effects : Some studies suggest that thiazole derivatives may exhibit neuroprotective properties, potentially useful in neurodegenerative diseases.

Case Studies and Research Findings

Several case studies have demonstrated the efficacy of thiazole-based compounds similar to this compound:

- Study on Thiazole Derivatives : A study published in ACS Omega reported various thiazole derivatives with enhanced anticancer activity compared to their parent compounds, highlighting structure–activity relationships that could be leveraged in drug design .

- In Vivo Studies : Animal model studies have shown that thiazole compounds can effectively target tumor cells while sparing normal tissues, indicating their potential for selective cancer therapies.

科学的研究の応用

3-Chloro-4-(thiazol-2-ylmethoxy)aniline is a chemical compound with the molecular formula C10H9ClN2OS and a molecular weight of 240.71 g/mol . It is a useful research compound with a purity of around 95%.

Biochemical Analysis

Biochemical Properties: this compound plays a significant role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. For example, it has been observed to interact with zinc powder in the presence of ethanol, leading to the formation of a white solid.

Cellular Effects: This compound has effects on various types of cells and cellular processes, influencing cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce S phase arrest in MGC-803 cells, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and induce mitochondrial dysfunction, leading to cell apoptosis.

Molecular Mechanism: At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with zinc powder and ethanol suggests a potential mechanism involving the formation of a complex that can inhibit or activate specific enzymes.

Temporal Effects: In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, such as storage at 2-8°C.

Dosage Effects: The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or analgesic properties.

Metabolic Pathways: This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic flux and its effects on metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics.

Transport and Distribution: The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments.

Subcellular Localization: The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications.

This compound is a compound of interest because of its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties: The molecular formula for this compound is C₁₀H₉ClN₂OS, featuring a thiazole ring, which is known for its diverse biological activities. The presence of the chloro and methoxy groups enhances the compound's reactivity and potential interactions with biological targets.

Anticancer Activity: Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing thiazole scaffolds have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.

In Vitro Studies:

Cytotoxicity Assays: The cytotoxic activity of this compound was evaluated using MTT assays. The results indicated that this compound exhibits a median inhibitory concentration (IC₅₀) in the low micromolar range against MCF-7 cells, suggesting potent anticancer activity.

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.36 | Induction of apoptosis via caspase activation |

| 4e | MCF-7 | 0.28 | Cell cycle arrest at G2/M phase |

| 4i | HepG2 | 2.32 | Increased Bax/Bcl-2 ratio |

Mechanism of Action: The mechanism by which this compound induces cytotoxicity appears to involve:

- Apoptosis Induction: Increased levels of pro-apoptotic factors such as Bax and caspase activation were observed in treated cells.

- Cell Cycle Arrest: Studies indicated that this compound can cause cell cycle arrest, particularly at the G2/M phase, which is critical for preventing cancer cell proliferation.

Pharmacological Implications: The biological activity of this compound extends beyond anticancer properties. Its ability to interact with various molecular targets suggests potential applications in treating other diseases as well.

- Antimicrobial Activity: Preliminary investigations into the antimicrobial effects of thiazole derivatives indicate that they may possess significant antibacterial properties, making them candidates for further research in infectious disease treatment.

- Neuroprotective Effects: Some studies suggest that thiazole derivatives may exhibit neuroprotective properties, potentially useful in neurodegenerative diseases.

Case Studies and Research Findings:

Several case studies have demonstrated the efficacy of thiazole-based compounds similar to this compound:

- Study on Thiazole Derivatives: A study published in ACS Omega reported various thiazole derivatives with enhanced anticancer activity compared to their parent compounds, highlighting structure–activity relationships that could be leveraged in drug design.

- In Vivo Studies: Animal model studies have shown that thiazole compounds can effectively target tumor cells while sparing normal tissues, indicating their potential for selective cancer therapies.

類似化合物との比較

Chemical Identity :

- IUPAC Name : 3-Chloro-4-(thiazol-2-ylmethoxy)aniline

- CAS No.: 851545-79-4

- Molecular Formula : C₁₀H₉ClN₂OS

- Molecular Weight : 240.71 g/mol

- Structural Features : The compound consists of an aniline core substituted at the 3-position with chlorine and at the 4-position with a thiazol-2-ylmethoxy group. The thiazole ring introduces nitrogen and sulfur heteroatoms, contributing to its electronic and steric properties .

Synthesis and Applications: this compound serves as a key intermediate in pharmaceuticals, notably in the synthesis of tyrosine kinase inhibitors like Lapatinib and ASLAN001 (varlitinib). For example, it reacts with 6-nitro-4-chloroquinazoline to form N-(3-chloro-4-(thiazol-2-ylmethoxy)phenyl)-6-nitroquinazolin-4-amine, a precursor to anticancer agents . Its synthesis typically involves substitution reactions followed by reductive amination or coupling steps .

Comparison with Structural Analogs

Structural Analogues and Substituent Variations

The following compounds share the aniline core but differ in substituents, impacting their physicochemical and biological properties:

Key Structural Insights :

- Thiazole vs.

- Phenoxy vs. Benzyloxy: The 4-chlorophenoxy group in 3-chloro-4-(4-chlorophenoxy)aniline enhances lipophilicity compared to the thiazolylmethoxy group, which may influence membrane permeability in drug candidates .

- Pyridylmethoxy : The 2-pyridylmethoxy substituent introduces a basic nitrogen atom, enabling additional protonation states that could modulate solubility and receptor interactions .

Physicochemical Properties

- Solubility: The thiazole and pyridine groups in this compound and its analogs confer moderate water solubility due to polarizable heteroatoms. However, lipophilic substituents like 4-chlorophenoxy reduce aqueous solubility .

- Stability : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in N-(3-Chloro-4-(trifluoromethyl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-pyrimidin-4-amine) exhibit enhanced stability under acidic conditions compared to those with electron-donating groups .

準備方法

Preparation of 3-Chloro-4-Aminophenol or 3-Chloro-4-Methylaniline Intermediates

A critical precursor for the target compound is 3-chloro-4-aminophenol or 3-chloro-4-methylaniline, which can be prepared via chlorination and reduction of para-substituted nitrobenzenes.

Chlorination of p-Nitrotoluene: Chlorination of para-nitrotoluene (PNT) under controlled temperature (70–80 °C) in the presence of chlorine gas yields chlorinated nitrotoluene derivatives, predominantly 3-chloro-4-nitrotoluene. The reaction typically occurs in a chlorine kettle with stirring for about 10 minutes to ensure completion.

Washing and Refining: The chlorinated mixture is washed to remove impurities and then refined to isolate the desired chlorinated nitro compound.

Catalytic Hydrogenation: The chlorinated nitro compound is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) catalysts under a hydrogen atmosphere (0.038–0.044 weight parts hydrogen relative to substrate). This step reduces the nitro group to an amine, yielding 3-chloro-4-methylaniline or 3-chloro-4-aminophenol derivatives depending on the starting material.

Catalyst Preparation: The Pd/C catalyst is prepared by treating activated carbon under hydrogen at 200–800 °C, followed by impregnation with bromide ions (NaBr or KBr solution) to enhance catalytic activity.

| Step | Conditions | Notes |

|---|---|---|

| Chlorination | 70–80 °C, 10 min, chlorine gas | Stirred in chlorine kettle |

| Washing & Refining | Standard washing and distillation | Removes by-products and unreacted materials |

| Catalytic Hydrogenation | Pd/C catalyst, H2 (0.038–0.044 wt part), mild conditions | Converts nitro to amine |

Introduction of the Thiazol-2-ylmethoxy Group

The key functionalization step involves attaching the thiazol-2-ylmethoxy substituent to the aromatic ring at the 4-position, replacing the methyl or hydroxyl group.

Synthesis of Thiazol-2-ylmethanol or Thiazol-2-ylmethoxy Precursors: Thiazole derivatives can be synthesized via condensation reactions involving thioamides, α-haloketones, or other heterocyclic building blocks under mild conditions, often catalyzed by organic bases such as triethylamine (Et3N) with reflux in methanol or other solvents.

Formation of the Ether Linkage: The 3-chloro-4-aminophenol or 3-chloro-4-hydroxyaniline intermediate can be reacted with thiazol-2-ylmethyl halides (e.g., thiazol-2-ylmethyl chloride or bromide) to form the ether bond via nucleophilic substitution. This reaction typically requires a base (e.g., K2CO3 or NaH) and an aprotic solvent (e.g., DMF or DMSO) under reflux or microwave-assisted conditions to enhance yield and reduce reaction time.

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to significantly improve reaction efficiency for heterocyclic ether formations, reducing reaction times from hours to minutes and increasing yields. This approach is applicable for the etherification step to attach the thiazol-2-ylmethoxy group.

| Step | Conditions | Notes |

|---|---|---|

| Thiazole derivative synthesis | Reflux in MeOH with Et3N catalyst | High yield, mild conditions |

| Etherification | Thiazol-2-ylmethyl halide, base, DMF, reflux or microwave | Microwave reduces reaction time (minutes vs. hours) |

Final Purification and Characterization

After completion of the etherification, the product mixture is typically purified by column chromatography or recrystallization to isolate pure 3-chloro-4-(thiazol-2-ylmethoxy)aniline.

Characterization is done by standard methods such as NMR, IR, MS, and elemental analysis to confirm the structure and purity.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Key Notes |

|---|---|---|---|---|---|

| 1 | Chlorination | p-Nitrotoluene | Cl2 gas, 70–80 °C, 10 min stirring | 3-Chloro-4-nitrotoluene | Controlled chlorination for regioselectivity |

| 2 | Catalytic Hydrogenation | 3-Chloro-4-nitrotoluene | Pd/C catalyst, H2 (0.038–0.044 wt part) | 3-Chloro-4-methylaniline | Pd/C catalyst prepared with bromide impregnation |

| 3 | Thiazole synthesis | Thioamides, α-haloketones | Et3N catalyst, reflux in MeOH | Thiazol-2-ylmethanol or halide precursor | Efficient and mild conditions |

| 4 | Etherification | 3-Chloro-4-aminophenol + thiazol-2-ylmethyl halide | Base (K2CO3/NaH), DMF, reflux or microwave | This compound | Microwave-assisted synthesis reduces time |

Research Findings and Analysis

Efficiency and Green Chemistry: The use of catalytic hydrogenation with Pd/C and bromide impregnation enhances catalyst activity and reduces energy consumption, aligning with green chemistry principles.

Microwave-Assisted Synthesis: Microwave irradiation for the etherification step dramatically reduces reaction time from hours to minutes and improves yields, as demonstrated in similar heterocyclic syntheses.

Catalyst and Solvent Selection: The choice of catalyst and solvent is crucial for optimizing yield and purity. Organic bases such as triethylamine and polar aprotic solvents like DMF are preferred for ether bond formation.

Scalability: The chlorination and hydrogenation steps are amenable to scale-up in industrial settings due to their straightforward conditions and use of common reagents.

Q & A

Q. What are the common synthetic routes for 3-Chloro-4-(thiazol-2-ylmethoxy)aniline, and how are intermediates purified?

The compound is typically synthesized via nucleophilic aromatic substitution. For example:

- Step 1 : Condensation of 2-chloro-4-nitrophenol with thiazol-2-ylmethanol using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) to form the nitro intermediate .

- Step 2 : Reduction of the nitro group using Fe/NH₄Cl in ethanol/water under reflux, yielding the aniline derivative .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is employed to isolate intermediates. Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : H and C NMR (in DMSO-d6) confirm substitution patterns, with characteristic shifts for the aniline NH₂ (~5.0 ppm) and thiazole protons (7.5–8.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Combustion analysis ensures stoichiometric agreement with C, H, N, S, and Cl content .

Q. How is the compound’s stability assessed under storage conditions?

- Accelerated Stability Studies : Samples are stored at 40°C/75% RH for 6 months and analyzed via HPLC for degradation products (e.g., oxidation of the aniline group) .

- Light Sensitivity : UV-Vis spectroscopy monitors absorbance changes (λmax ~280 nm) under controlled light exposure .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : B3LYP/6-311++G(d,p) calculations optimize the geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Exact exchange terms improve accuracy for charge transfer interactions .

- Applications : Correlate HOMO localization on the aniline group with nucleophilic reactivity in kinase inhibitor design .

Q. What crystallographic techniques resolve structural ambiguities in derivatives of this compound?

Q. How are structure-activity relationships (SAR) studied for this compound in kinase inhibition?

Q. How to address contradictions in bioactivity data across different synthetic batches?

- Root Cause Analysis :

- Mitigation : Standardize reduction conditions (Fe/NH₄Cl stoichiometry) and solvent removal protocols .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。